molecular formula C23H28N2O5S B14953338 2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B14953338
M. Wt: 444.5 g/mol
InChI Key: YNPQHPNNUSWJEK-UHFFFAOYSA-N
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Description

2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound that features a quinoline derivative

Preparation Methods

The synthesis of 2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves a multi-step process. One common synthetic route starts with the preparation of the quinoline derivative through a Povarov cycloaddition reaction, followed by N-furoylation . The reaction conditions often involve the use of deep eutectic solvents to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other quinoline derivatives, 2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to its sulfonyl and tetrahydrofuran-2-ylmethyl groups. These functional groups confer distinct chemical and biological properties. Similar compounds include:

This compound’s uniqueness lies in its specific combination of functional groups, which can lead to unique interactions and applications.

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C23H28N2O5S/c1-17-14-20(31(27,28)25-12-4-7-18-6-2-3-9-21(18)25)10-11-22(17)30-16-23(26)24-15-19-8-5-13-29-19/h2-3,6,9-11,14,19H,4-5,7-8,12-13,15-16H2,1H3,(H,24,26)

InChI Key

YNPQHPNNUSWJEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)NCC4CCCO4

Origin of Product

United States

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